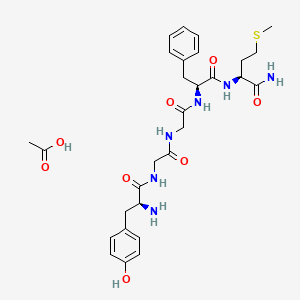
Met-Enkephalin amide
Overview
Description
Met-Enkephalin Amide is a synthetic form of the naturally occurring endogenous opioid peptide, Met-Enkephalin. It is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. This compound plays a significant role in pain modulation, stress response, and various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Met-Enkephalin Amide can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient synthesis of peptides. The process is optimized to ensure high purity and yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Met-Enkephalin Amide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize specific amino acids in the peptide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of hydroxyl groups on amino acids.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Introduction of alkyl groups into the peptide structure.
Scientific Research Applications
Met-Enkephalin Amide has diverse applications in scientific research, including:
Chemistry: Used as a substrate in peptide synthesis and modification studies.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Studied for its potential therapeutic applications in pain management and opioid addiction treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
Met-Enkephalin Amide exerts its effects by binding to opioid receptors, primarily the delta and mu-opioid receptors. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses.
Molecular Targets and Pathways:
Opioid Receptors: Delta and mu-opioid receptors are the primary targets.
Signaling Pathways: Activation of these receptors leads to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels.
Comparison with Similar Compounds
Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu.
Beta-endorphin: A larger peptide with a sequence that includes Met-Enkephalin as a part of its structure.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)/t20-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHIWKHLZWLEW-SGIIKHNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745559 | |
| Record name | Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-67-7 | |
| Record name | Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















